An In-depth Technical Guide to 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
An In-depth Technical Guide to 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene, a key building block in modern medicinal chemistry and materials science. With the CAS Number 130365-87-6, this fluorinated aromatic compound serves as a versatile intermediate for the synthesis of a wide array of more complex molecules.[1][2] The strategic incorporation of the trifluoromethyl group offers significant advantages in drug design, influencing properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] This guide will delve into the physicochemical properties, synthesis methodologies, reactivity, and applications of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene, providing researchers with the foundational knowledge required for its effective utilization.
Introduction and Significance
1-(2-Bromoethyl)-4-(trifluoromethyl)benzene, also known by its synonym 4-(trifluoromethyl)phenethyl bromide, is a halogenated aromatic compound of significant interest in organic synthesis.[5] Its structure, featuring a trifluoromethyl-substituted benzene ring and a reactive bromoethyl side chain, makes it a valuable precursor for introducing the 4-(trifluoromethyl)phenethyl moiety into target molecules.
The trifluoromethyl group is a crucial substituent in contemporary drug design.[3] Its strong electron-withdrawing nature and high lipophilicity can profoundly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[4][6] The inclusion of a trifluoromethyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and its lipophilicity can improve membrane permeability and oral bioavailability.[3][4][7] Consequently, trifluoromethylated compounds are prevalent in a wide range of pharmaceuticals.[3][8] The bromoethyl group, on the other hand, provides a reactive handle for nucleophilic substitution and cross-coupling reactions, enabling the construction of diverse molecular architectures.
This guide aims to provide a detailed technical resource for scientists working with 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene, covering its fundamental properties, synthesis, and handling, with a focus on its practical application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in experimental settings. The key properties of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene are summarized in the table below.
| Property | Value | Source |
| CAS Number | 130365-87-6 | [1][2] |
| Molecular Formula | C₉H₈BrF₃ | [1][2] |
| Molecular Weight | 253.06 g/mol | [2] |
| Appearance | Liquid | |
| Density | 1.499 g/mL at 25 °C | |
| Refractive Index | n20/D 1.487 | |
| IUPAC Name | 1-(2-bromoethyl)-4-(trifluoromethyl)benzene | [2] |
| Synonyms | 4-(Trifluoromethyl)phenethyl bromide, 2-(4-Trifluoromethylphenyl)ethyl bromide | [1][5] |
Synthesis Methodology
The synthesis of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene typically proceeds from the corresponding alcohol, 2-(4-(trifluoromethyl)phenyl)ethanol. This precursor can be prepared through various synthetic routes, often starting from commercially available trifluoromethyl-substituted aromatic compounds. The final step involves the conversion of the hydroxyl group to a bromide, a common transformation in organic synthesis.
Synthesis of the Precursor: 2-(4-(trifluoromethyl)phenyl)ethanol
Bromination of 2-(4-(trifluoromethyl)phenyl)ethanol: A Step-by-Step Protocol
The conversion of the primary alcohol to the corresponding bromide is a standard synthetic transformation. A common and effective method involves the use of phosphorus tribromide (PBr₃).
Reaction Scheme:
Figure 1: General scheme for the bromination of 2-(4-(trifluoromethyl)phenyl)ethanol.
Materials and Equipment:
-
2-(4-(trifluoromethyl)phenyl)ethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
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Dropping funnel
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Magnetic stirrer
-
Ice bath
-
Separatory funnel
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Rotary evaporator
-
Standard glassware for extraction and filtration
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-(4-(trifluoromethyl)phenyl)ethanol in a suitable anhydrous solvent (e.g., diethyl ether or DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath to 0 °C.
-
Addition of PBr₃: Slowly add phosphorus tribromide (approximately 0.33 to 0.5 equivalents) to the stirred solution via the dropping funnel. The addition should be done at a rate that maintains the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (e.g., diethyl ether or DCM). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Reactivity and Synthetic Applications
The reactivity of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene is primarily dictated by the bromoethyl moiety. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the facile introduction of the 4-(trifluoromethyl)phenethyl group into a variety of molecular scaffolds.
Nucleophilic Substitution Reactions
1-(2-Bromoethyl)-4-(trifluoromethyl)benzene readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, alkoxides, thiolates, and carbanions. This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents.
Figure 2: General workflow for nucleophilic substitution reactions.
Grignard Reagent Formation
The bromine atom can be utilized to form a Grignard reagent, 2-(4-(trifluoromethyl)phenyl)ethylmagnesium bromide. This organometallic intermediate is a powerful nucleophile that can react with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.
Cross-Coupling Reactions
While less common for alkyl halides compared to aryl or vinyl halides, under appropriate catalytic conditions, the bromoethyl group could potentially participate in certain cross-coupling reactions. However, nucleophilic substitution and Grignard formation are the more prevalent reaction pathways.
Applications in Drug Development and Research
The 4-(trifluoromethyl)phenyl moiety is a common feature in many biologically active compounds. The trifluoromethyl group can significantly enhance a drug candidate's metabolic stability and lipophilicity, which are critical parameters for its overall efficacy and pharmacokinetic profile.[3][7] 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene serves as a key intermediate for incorporating this beneficial structural motif.
For instance, derivatives of this compound could be explored in the synthesis of novel therapeutic agents targeting a range of diseases. The bromoethyl "linker" allows for the attachment of the trifluoromethylphenyl group to various pharmacophores, enabling the exploration of structure-activity relationships in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene. Based on available safety data for this and structurally similar compounds, the following guidelines should be followed.
-
Hazard Classification: This compound is classified as harmful if swallowed and causes serious eye irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[10] Work in a well-ventilated area, preferably within a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[11] In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(2-Bromoethyl)-4-(trifluoromethyl)benzene is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceuticals. Its unique combination of a reactive bromoethyl group and a trifluoromethyl-substituted aromatic ring provides a powerful tool for medicinal chemists and researchers. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective application in the laboratory.
References
-
PubChem. 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Reactivity and Applications of Benzene, 1-bromo-2-methyl-4-(trifluoromethoxy)-. [Link]
-
PubChem. 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Angene Chemical. Safety Data Sheet: 1-Bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry and Drug Design. [Link]
-
PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]
-
PubMed Central. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. [Link]
Sources
- 1. 4-(Trifluoromethyl)phenacyl bromide synthesis - chemicalbook [chemicalbook.com]
- 2. 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene | C9H8BrF3 | CID 14949941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. mdpi.com [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. angenechemical.com [angenechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
